molecular formula C8H4BrClN2S B1480285 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine CAS No. 2091635-12-8

4-(5-Bromothiophen-2-yl)-6-chloropyrimidine

Cat. No.: B1480285
CAS No.: 2091635-12-8
M. Wt: 275.55 g/mol
InChI Key: DARAYPFXQWJZFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield. It may also discuss any challenges encountered during the synthesis and how they were overcome .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography can be used to obtain a detailed picture of the molecule, including the positions of the atoms and the lengths and angles of the bonds .


Physical and Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties such as acidity/basicity, reactivity with other substances, and stability under various conditions .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

A study detailed the solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, demonstrating the compounds' good yields and antibacterial as well as antifungal activities. This research highlighted the drug-like nature of these compounds through ADMET prediction (Sharma et al., 2022).

Quantum Chemical Characterization

Another study investigated hydrogen bonding sites in pyrimidine compounds derivatives using quantum chemistry methods. It identified major hydrogen bonding sites in these derivatives, contributing to a deeper understanding of their chemical interactions (Traoré et al., 2017).

Structural and Nonlinear Optical Exploration

Research on thiopyrimidine derivatives examined their significance in medicine and nonlinear optics (NLO), providing insight into the structural parameters and NLO properties of selected phenyl pyrimidine derivatives. This study underscored the importance of the pyrimidine ring in various biological and technological applications (Hussain et al., 2020).

Halogen/Halogen Displacement

A synthesis method involving silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, including pyrimidines, was described, showcasing a versatile approach to modify these compounds for further applications (Schlosser & Cottet, 2002).

Antimicrobial and Anticancer Activity

A Schiff base derived from 5-bromothiophene-2-carboxaldehyde and 4-amino antipyrine demonstrated effective cytotoxic activity against A549 cell lines, showcasing the potential of bromothiophene derivatives in cancer treatment (M et al., 2022).

Safety and Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound .

Future Directions

This involves a discussion of potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis .

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)-6-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2S/c9-7-2-1-6(13-7)5-3-8(10)12-4-11-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARAYPFXQWJZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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